REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]1[CH2:9][C:10](=[O:21])[N:11]([c:14]2[cH:15][c:16]([Cl:20])[cH:17][cH:18][cH:19]2)[CH2:12][CH2:13]1)([CH3:5])([CH3:6])[CH3:7].[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27]>>[NH:8]1[CH2:9][C:10](=[O:21])[N:11]([c:14]2[cH:15][c:16]([Cl:20])[cH:17][cH:18][cH:19]2)[CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCN(c2cccc(Cl)c2)C(=O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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O=C1CNCCN1c1cccc(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |